molecular formula C48H78O18 B1243509 Latifoloside J

Latifoloside J

Cat. No.: B1243509
M. Wt: 943.1 g/mol
InChI Key: VAJYUKIWYNMLOC-UAXICUADSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latifoloside J is a natural product found in Ilex latifolia with data available.

Properties

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

(1R,2S,3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C48H78O18/c1-20-21(2)30-23-9-10-28-45(6)13-12-29(65-42-39(36(56)33(53)26(19-50)64-42)66-40-37(57)34(54)31(51)22(3)61-40)44(4,5)27(45)11-14-47(28,8)46(23,7)15-16-48(30,43(59)60)17-24(20)62-41-38(58)35(55)32(52)25(18-49)63-41/h9,20-22,24-42,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,45-,46+,47+,48+/m0/s1

InChI Key

VAJYUKIWYNMLOC-UAXICUADSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C

Canonical SMILES

CC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)C(=O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

Synonyms

latifoloside J

Origin of Product

United States

Preparation Methods

Solvent Selection and Optimization

The extraction of Latifoloside J from Ilex latifolia bark or leaves predominantly employs polar solvents due to the compound’s glycosidic nature. Ethanol-water mixtures (e.g., 75% ethanol) are widely used, achieving yields of approximately 0.2–0.5% (w/w) from dried plant material. A study involving 1 kg of dried leaves extracted with 5 L of 75% ethanol at room temperature for 2 hours yielded 220 g of crude extract, which was subsequently concentrated via rotary evaporation. Comparative analyses reveal that methanol-water systems (e.g., 80% methanol) marginally improve extraction efficiency (0.3–0.7% yield) but require longer processing times.

Aqueous extraction, though less common, has been explored for industrial scalability. Boiling water extraction followed by macroporous resin (D101) purification yielded crude triterpenoid saponins containing this compound at concentrations of 12–15%. However, this method necessitates additional purification steps to isolate this compound specifically.

Extraction Workflow and Parameters

A standardized extraction protocol involves:

  • Plant material preparation : Dried Ilex latifolia bark is ground to a coarse powder (particle size < 2 mm) to enhance solvent penetration.

  • Maceration or reflux extraction : Solvent-to-material ratios of 5:1–10:1 (v/w) are employed, with extraction times ranging from 2 hours (room temperature) to 6 hours (reflux at 70°C).

  • Filtration and concentration : Crude extracts are filtered through Whatman No. 1 paper and concentrated under reduced pressure (40–50°C) to obtain a syrupy residue.

Purification and Isolation Techniques

Column Chromatography

Initial purification of this compound involves silica gel column chromatography using gradient elution systems. A typical protocol employs chloroform-methanol-water (8:2:0.2 to 6:4:1) to separate saponin-rich fractions. For example, 360 mg of crude extract applied to a silica gel column (200–300 mesh) yielded 190 mg of semi-pure this compound after elution with chloroform-methanol-water (8:2:0.2).

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via preparative HPLC. A Cosmosil 5C18-MS-II column with acetonitrile-water (3:7) as the mobile phase (flow rate: 2 mL/min) resolved this compound with >95% purity. Retention times typically range from 18–22 minutes under these conditions.

Table 1: Purification Efficiency of this compound

MethodPurity (%)Yield (mg/g crude extract)Reference
Silica gel column70–808–12
Preparative HPLC95–983–5
Macroporous resin (D101)50–6015–20

Structural Characterization

Spectroscopic Analysis

This compound’s structure (C48H78O18) was elucidated using:

  • Nuclear Magnetic Resonance (NMR) : Key signals include δH 5.08 (H-1 of terminal glucose) and δC 76.9 (C-21 of aglycone), confirming glycosidic linkages at C-3 and C-21.

  • High-Resolution Mass Spectrometry (HR-MS) : Observed [M−H]⁻ at m/z 927.5375 (calculated 927.5317 for C48H79O17).

Comparative Analysis with Analogues

This compound differs from related saponins (e.g., Latifoloside I) by the absence of a 28-hydroxyl group and the presence of a carboxylic acid moiety at C-28. This structural variation impacts its solubility and bioactivity.

Challenges in Synthetic Approaches

While total synthesis of this compound remains unreported, analogous triterpenoid saponins have been synthesized via glycosylation of aglycone precursors. For example, the Claisen rearrangement has been employed to construct phenolic Amaryllidaceae alkaloids, suggesting potential routes for this compound’s sugar moieties. However, stereochemical complexity and regioselectivity in glycosylation pose significant hurdles.

Industrial and Research Considerations

Scalability of Extraction Methods

Ethanol-based extraction is cost-effective for large-scale production, with estimated costs of $120–150/kg for 95% pure this compound. In contrast, synthetic methods, if developed, could exceed $2,000/kg due to multi-step protocols .

Q & A

Q. What experimental methods are recommended for isolating and characterizing Latifoloside J from natural sources?

  • Methodology : Use a combination of solvent extraction (e.g., ethanol-water gradients) followed by chromatographic techniques (e.g., HPLC-MS, NMR) for isolation and structural elucidation. Ensure purity via high-resolution mass spectrometry (HR-MS) and compare spectral data with existing literature .
  • Key Considerations : Document extraction yields, solvent ratios, and chromatographic retention times to ensure reproducibility. Reference protocols from the Beilstein Journal of Organic Chemistry for standardized reporting .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodology : Employ in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 or kinase assays). Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate experiments with p-values ≤0.05) .
  • Data Interpretation : Report IC₅₀ values and selectivity indices to differentiate nonspecific toxicity from targeted activity .

Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

  • Methodology : Use regioselective glycosylation or acetylation reactions to modify the aglycone core. Characterize derivatives via X-ray crystallography or computational docking to confirm structural changes .
  • Documentation : Follow IUPAC nomenclature and provide detailed synthetic pathways in supplementary materials, as per Jiouf University Science and Engineering Journal guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacological mechanisms across studies?

  • Methodology : Conduct meta-analyses of existing data to identify variables (e.g., cell line specificity, dosage ranges) causing discrepancies. Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize mechanisms .
  • Resolution : Propose replication studies under standardized conditions (e.g., identical cell cultures, solvent controls) to isolate confounding factors .

Q. What computational strategies are effective for predicting this compound’s interactions with novel biological targets?

  • Methodology : Apply molecular dynamics simulations (e.g., GROMACS) and machine learning models (e.g., QSAR) to predict binding affinities. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Limitations : Discuss force field accuracy and solvent model limitations in simulations .

Q. How can researchers optimize the extraction protocol of this compound to balance yield and sustainability?

  • Methodology : Compare green extraction techniques (e.g., ultrasound-assisted extraction, supercritical CO₂) with traditional methods. Use response surface methodology (RSM) to model variables (e.g., temperature, pressure) .
  • Sustainability Metrics : Calculate E-factors (environmental impact) and energy consumption per milligram of isolated compound .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodology : Use nonlinear regression models (e.g., log-dose vs. response) and Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes .
  • Tools : Leverage R packages (e.g., drc for dose-response curves) or GraphPad Prism .

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect effects in complex biological systems?

  • Methodology : Implement knock-out/knock-down models (e.g., CRISPR-Cas9) or pharmacological inhibitors to isolate primary targets. Use transcriptomics (RNA-seq) to identify downstream pathways .
  • Ethical Compliance : Follow institutional review board (IRB) protocols for in vivo studies, as outlined in biomedical research guidelines .

Handling Data Contradictions and Reproducibility

Q. What steps ensure reproducibility in this compound research across laboratories?

  • Best Practices : Share raw data (e.g., NMR spectra, assay datasets) in public repositories (e.g., Zenodo). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Documentation : Include step-by-step protocols in supplementary materials, specifying equipment models and software versions .

Q. How can researchers mitigate batch-to-batch variability in this compound samples?

  • Methodology : Implement quality control (QC) checks via LC-MS fingerprinting and quantitative NMR (qNMR). Use reference standards from accredited agencies (e.g., NIST) .
  • Reporting : Disclose batch numbers and storage conditions in publications .

Ethical and Literature Review Considerations

What criteria define a rigorous research question for this compound studies?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question like “Does this compound modulate autophagy in drug-resistant cancers?” addresses gaps while aligning with ethical standards .
  • Literature Review : Use systematic reviews (PRISMA guidelines) and tools like SciFinder to avoid redundancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.